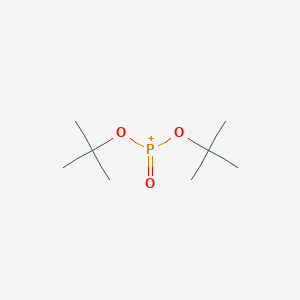
Phosphonic acid, bis(1,1-dimethylethyl) ester
説明
Synthesis Analysis
The synthesis of bis(phosphonate) structures, including those similar to phosphonic acid, bis(1,1-dimethylethyl) ester, can be achieved through several methods. One approach involves the reaction of tris(trimethylsilyl) phosphite with acid anhydride, allowing direct access to bis(phosphonic acids) with functionalization by a carboxylic function on the side chain. This method also led to the discovery of a cyclic bis(phosphonate) obtained from phthalic anhydride, showcasing the versatility of synthesis approaches (Guénin, Degache, Liquier, & Lecouvey, 2004).
Molecular Structure Analysis
The molecular structure of phosphonic acid, bis(1,1-dimethylethyl) ester, and related compounds has been extensively studied. Research on phenyl substituted bisphosphonates and their Cd complexes reveals intricate details about their crystal structures, demonstrating the complex interactions and bonding within these molecules (Jokiniemi, Vepsäläinen, Nätkinniemi, Peräniemi, & Ahlgrén, 2009).
Chemical Reactions and Properties
Bis(phosphonates) engage in a variety of chemical reactions, offering diverse applications. For instance, the Kabachnik–Fields and Moedritzer–Irani procedures have been applied to prepare bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)-methyl]amino-terminated poly(ethylene glycol), illustrating the compound's functionalization versatility (Turrin, Hameau, & Caminade, 2012).
Physical Properties Analysis
The physical properties of phosphonic acid, bis(1,1-dimethylethyl) ester, and related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies like the one conducted by Sundell, Pajunen, Hormi, & Näsman (1993) on the synthesis and use of porous polystyrene with bis(phosphonic acid)-functionalized surfaces offer insights into the material characteristics crucial for catalysis and other applications (Sundell, Pajunen, Hormi, & Näsman, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of phosphonic acid, bis(1,1-dimethylethyl) ester, in various chemical processes. Research exploring the radical additions of bis(trimethylsilyl)phosphite to vinyltimethylsilane and vinyltriethoxysilane highlights the compound's reactivity and potential for creating novel materials (Mahmoudkhani, Langer, & Lindqvist, 2003).
科学的研究の応用
Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . They are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .
- Bioactive Properties : Phosphonic acids are used for their bioactive properties. They can be used in the development of drugs and pro-drugs .
- Bone Targeting : Phosphonic acids can be used for bone targeting due to their ability to bind to calcium, which is abundant in bones .
- Design of Supramolecular or Hybrid Materials : The unique structural properties of phosphonic acids make them suitable for the design of supramolecular or hybrid materials .
- Functionalization of Surfaces : Phosphonic acids can be used for the functionalization of surfaces. They can form self-assembled monolayers on a variety of surfaces .
- Analytical Purposes : Phosphonic acids can be used for analytical purposes due to their unique chemical properties .
- Medical Imaging : Phosphonic acids can be used in medical imaging. They can be used as contrast agents in MRI scans .
Safety And Hazards
The general population of Canada is not likely to be exposed to PADMEC. The health risks associated with a chemical depend on the hazard (its potential to cause health effects) and the dose (the amount of chemical to which you are exposed). PADMEC is not a concern for the environment or human health at current levels of exposure .
特性
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLOQXLELCEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[P+](=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926944 | |
| Record name | Di-tert-butoxy(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, bis(1,1-dimethylethyl) ester | |
CAS RN |
13086-84-5 | |
| Record name | Bis(1,1-dimethylethyl) phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butoxy(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,1-dimethylethyl) phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



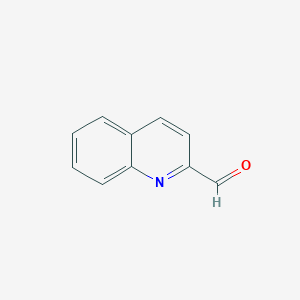
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)
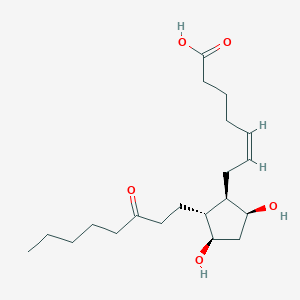
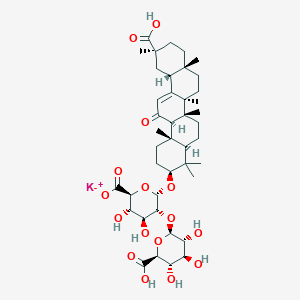
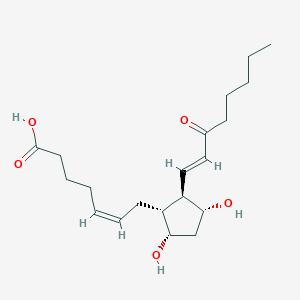
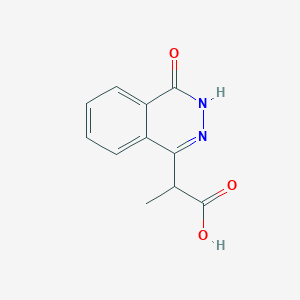

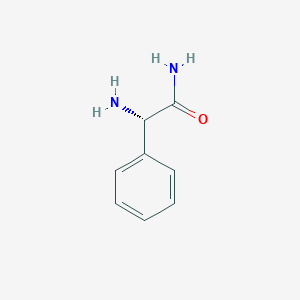
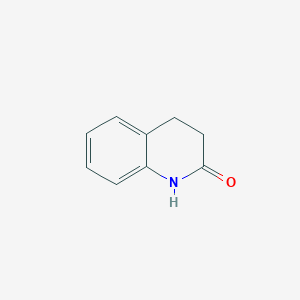
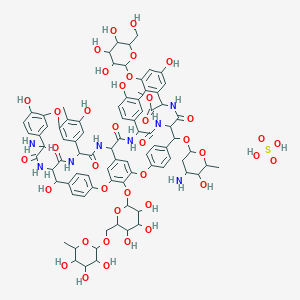
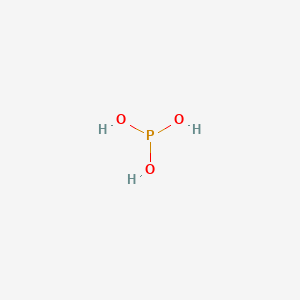
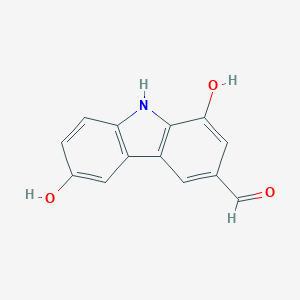
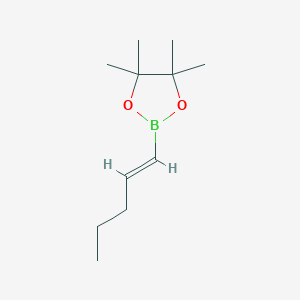
![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)